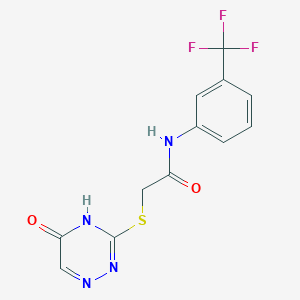![molecular formula C16H14F3NO3S B2670999 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376448-02-0](/img/structure/B2670999.png)
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The molecule also contains a trifluoromethyl group (-CF3), which is often used in drug design to improve stability and lipophilicity. The presence of phenyl rings suggests potential aromatic interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonamide linkage and the introduction of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, a sulfonamide group, and a trifluoromethyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the trifluoromethyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and trifluoromethyl groups could impact the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique
Antiproliferative Agents
Research has led to the synthesis of derivatives involving sulfonamide compounds that have shown significant antiproliferative activity against various cancer cell lines. For instance, the study by Pawar et al. (2018) synthesized a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds were evaluated for their in-vitro antiproliferative activity against cancer cell lines like MCF-7, HeLa, A-549, and Du-145, with some compounds exhibiting potent activity (Pawar, D. Pansare, D. Shinde, 2018).
Environmental Impact and Fate
Studies have explored the environmental presence, partitioning, and effects of perfluorinated compounds. Shoeib et al. (2004) examined the indoor and outdoor air concentrations of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers, elucidating the significant indoor source strength and potential for environmental transport of these chemicals (Shoeib, T. Harner, M. Ikonomou, K. Kannan, 2004).
Novel Chemical Syntheses and Material Applications
Research in the field of material science has led to the development of sulfonated thin-film composite nanofiltration membranes, improving water flux and treatment of dye solutions, as investigated by Liu et al. (2012). These membranes show enhanced surface hydrophilicity and dye rejection capabilities, highlighting their potential for water purification technologies (Liu, S. Zhang, Z. Zhou, J. Ren, Z. Geng, J. Luan, G. Wang, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-2-4-12(5-3-11)8-9-24(22,23)20-14-10-13(16(17,18)19)6-7-15(14)21/h2-10,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJJAAFFHXCVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2670917.png)
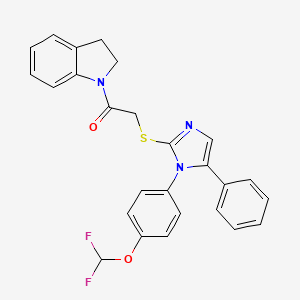
![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)


![4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2670923.png)
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)
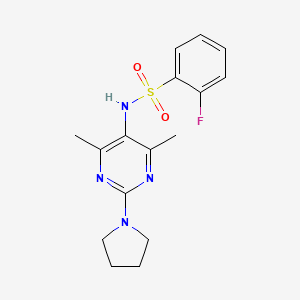
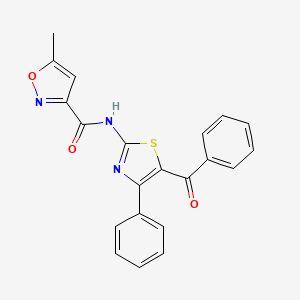
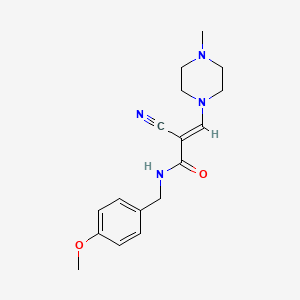
amine](/img/structure/B2670934.png)

